molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B572359
CAS No.: 1251020-88-8
M. Wt: 211.261
InChI Key: HUDZBXKDAQRXNO-UHFFFAOYSA-N
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Description

“tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the CAS Number: 1251020-88-8 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3 . This indicates that the compound has a complex structure with a spirocyclic ring system.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 314.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 54.8±0.4 cm³ . It has 4 H bond acceptors and 0 H bond donors . The compound has 2 freely rotating bonds . Its polar surface area is 47 Ų .

Scientific Research Applications

  • Synthesis and Derivation for Novel Compounds : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings. This offers a convenient entry point to compounds complementing piperidine ring systems, which are significant in medicinal chemistry (Meyers et al., 2009).

  • Enantioselective Synthesis in Medicinal Chemistry : López et al. (2020) developed a catalytic and enantioselective preparation of 4-substituted proline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

  • Synthesis of Spirocyclic 3-oxotetrahydrofurans : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans that are potential precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Regioselective Cycloaddition Applications : Molchanov and Tran (2013) achieved the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, obtaining substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

  • Synthesis of Novel Amino Acids for Drug Design : Radchenko et al. (2010) synthesized novel amino acids based on the 2-azaspiro[3.3]heptane structure, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Development of Angular Spirocyclic Azetidines : Guerot et al. (2011) reported the syntheses of novel angular azaspiro[3.3]heptanes, which are beneficial in the synthesis of building blocks for drug discovery (Guerot et al., 2011).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, and H319 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZBXKDAQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719177
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251020-88-8
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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